Allophanic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allophanic acid can be synthesized by treating urea with sodium bicarbonate. The reaction proceeds as follows:

H2NC(O)NH2+NaHCO3→H2NC(O)NHCO2H+NaOH

This reaction involves the carboxylation of urea, resulting in the formation of this compound and sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis involving urea and sodium bicarbonate can be scaled up for industrial purposes. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Allophanic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into simpler compounds.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

Substitution Reagents: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction may produce simpler amides or amines.

Applications De Recherche Scientifique

Role in Soil Biogeochemistry

Soil Formation and Properties

Allophanic acid is integral to the formation of allophane, a nanocrystalline mineral found in Andisols (volcanic ash soils). These soils exhibit unique properties such as high water retention and nutrient-holding capacity, which are attributed to the presence of this compound. The precipitation of allophane is influenced by several factors, including soil pH, availability of aluminum and silicon, rainfall, and organic matter interactions.

Carbon Sequestration

Research indicates that soils rich in this compound can sequester significant amounts of carbon. The chemical bonding with charged hydroxyl groups on the surface of allophane enhances carbon storage capabilities. Additionally, studies have shown that allophane provides physical protection for organic matter within nanopores, thus stabilizing soil organic carbon.

DNA Adsorption and Extraction

DNA Binding Mechanism

this compound plays a crucial role in the adsorption of DNA in soils. Its unique structural properties allow it to bind DNA effectively, which can complicate DNA extraction processes. A novel method has been developed to extract DNA from allophanic soils by exploiting the binding characteristics of allophane. This method involves blocking adsorptive sites on allophanic materials and subsequently dissolving them to release bound DNA .

Implications for Microbial Studies

The ability of this compound to preserve DNA is particularly beneficial for studies involving ancient soils or paleosols. The protective mechanism afforded by allophane allows for the recovery of substantial amounts of microbial DNA, facilitating research into historical microbial communities and their interactions with the environment .

Agricultural Applications

Soil Amendments

In agricultural practices, the application of organic manure has been shown to enhance the content of allophane in soils. This increase in allophane correlates with improved soil structure and fertility, leading to better crop yields. Studies demonstrate that manure amendments significantly raise the concentration of nanominerals like allophane compared to conventional fertilizers .

Phosphorus Removal from Wastewater

Recent innovations have explored using soil filters containing allophanic materials to remove phosphorus from wastewater. By adjusting the pH levels to optimize conditions for phosphorus adsorption, these filters can effectively reduce nutrient runoff into water bodies, mitigating eutrophication risks .

Biochemical Applications

Intermediate in Metabolism

Allophanate, a derivative closely related to this compound, serves as a key intermediate in the metabolism of cyanuric acid by bacteria. This metabolic pathway is critical for bioremediation processes where bacteria convert harmful compounds into less toxic forms . The enzymatic activity associated with allophanate hydrolase highlights its importance in microbial ecology and potential applications in environmental biotechnology.

Data Summary Table

Case Studies

- Carbon Sequestration Study : A field study demonstrated that Andisols enriched with allophanic acid could sequester up to 80% more carbon than traditional agricultural soils due to enhanced physical protection mechanisms provided by nanopores within the soil structure.

- DNA Extraction Methodology : Researchers successfully extracted ancient plant DNA from Holocene paleosols using a novel technique that involved dissolving allophane with ammonium oxalate, resulting in high yields of intact DNA suitable for sequencing.

- Manure Amendment Impact Analysis : A long-term study on manure application revealed that fields treated with organic manure exhibited a 50% increase in allophane concentration compared to control plots, leading to improved soil health indicators.

Mécanisme D'action

The mechanism of action of allophanic acid involves its interaction with various molecular targets. It can act as a substrate for enzymes such as allophanate hydrolase, which catalyzes the hydrolysis of allophanate esters. The pathways involved in these reactions are crucial for understanding its biological and chemical effects .

Comparaison Avec Des Composés Similaires

Biuret: Biuret is an amide of allophanic acid and shares a similar structure.

Urea: Urea is the parent compound from which this compound is derived.

Carbamates: this compound is related to carbamates, which are widely used in agriculture and industry.

Uniqueness: this compound is unique due to its dual functional groups (carbamoyl and carboxyl) which allow it to participate in a variety of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Activité Biologique

Allophanic acid, a derivative of urea, has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions in soil environments, enzymatic functions, and therapeutic potentials.

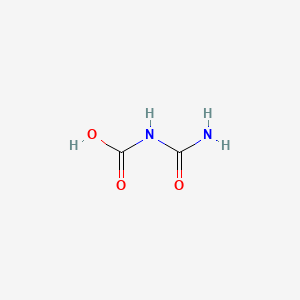

Chemical Structure and Properties

This compound is characterized by its bifunctional structure, featuring both a carbamic acid group and a carboxylic acid group linked by an amine group. This structural configuration allows it to participate in various chemical reactions, making it a versatile compound in both environmental and biological contexts.

Biological Activity in Soil

Carbon Sequestration and DNA Adsorption

This compound plays a significant role in soil chemistry, particularly in carbon storage and DNA adsorption. Research indicates that soils rich in allophanic minerals can sequester substantial amounts of carbon due to the chemical bonding capabilities of allophane with charged hydroxyl groups. This bonding is further enhanced by the physical protection offered by nanopores within allophane aggregates.

- Study Findings : An experiment demonstrated that humic acid-free synthetic allophane adsorbed seven times more DNA than humic acid-rich variants. This suggests that the presence of organic matter can inhibit DNA adsorption, affecting microbial activity and nutrient cycling in soils.

Enzymatic Activity

Allophanate Hydrolase (AtzF)

Allophanate hydrolase, an enzyme associated with this compound metabolism, has been identified as a member of the amidase signature family. It catalyzes the terminal reaction during the breakdown of allophanate, which is crucial for nitrogen cycling in soil ecosystems .

- Purification and Characterization : AtzF has been purified and characterized, revealing its potential role in bioremediation processes where nitrogenous compounds are prevalent. The enzyme facilitates the hydrolysis of allophanate into ammonia and carbon dioxide, thereby contributing to nitrogen availability for plants .

Therapeutic Potential

Platelet Aggregation Inhibition

Research has indicated that derivatives of this compound may possess therapeutic properties, particularly in inhibiting platelet aggregation. This activity is critical for preventing thrombotic events such as myocardial infarction and stroke. Compounds derived from this compound have shown promising results in laboratory tests aimed at reducing platelet aggregation induced by ADP (adenosine diphosphate) .

- Experimental Results : In studies measuring the effectiveness of various compounds on platelet aggregation, certain this compound derivatives exhibited significant inhibition rates, suggesting their potential use as anticoagulants or in managing cardiovascular diseases .

Case Studies

- Soil Microbial Activity : A study investigating soil enzymes at different organic matter levels found that allophanic soils exhibited distinct microbial community structures influenced by particle size. Smaller particles supported higher microbial diversity, which correlated with enhanced enzyme activity related to carbon mineralization .

- Carbon Turnover Studies : Research utilizing -labelled glucose demonstrated how allophanic soils influence organic carbon turnover. The results indicated that higher allophane content facilitated more efficient carbon cycling compared to other soil types .

Propriétés

IUPAC Name |

carbamoylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWRKZWQTYIKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211550 | |

| Record name | Allophanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-78-5 | |

| Record name | Allophanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allophanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allophanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOPHANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5I7B2C2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.